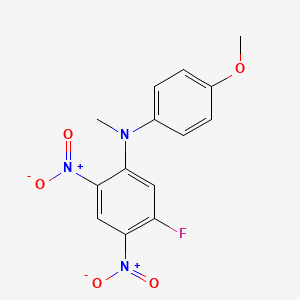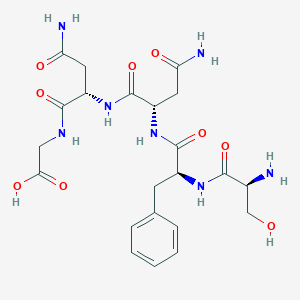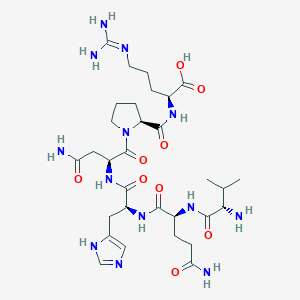
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is a complex peptide composed of several amino acids. This compound is notable for its involvement in various biochemical processes, particularly those related to nitric oxide production, immune response, and protein synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then express the peptide. The peptide is subsequently purified from the culture medium.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the histidine and proline residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.
Applications De Recherche Scientifique
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and immune response.
Mécanisme D'action
The compound exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-Arginine to produce nitric oxide and L-citrulline. The nitric oxide then activates guanylate cyclase, leading to the production of cyclic GMP, which causes vasodilation and improved blood flow .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: A precursor to nitric oxide, involved in similar biochemical pathways.
L-Glutamine: Important for immune function and protein synthesis.
L-Histidine: Precursor to histamine, involved in immune response.
Uniqueness
L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and potential therapeutic applications. Its ability to produce nitric oxide and modulate immune responses makes it particularly valuable in medical research .
Propriétés
Numéro CAS |
212247-59-1 |
|---|---|
Formule moléculaire |
C31H51N13O9 |
Poids moléculaire |
749.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C31H51N13O9/c1-15(2)24(34)28(50)40-17(7-8-22(32)45)25(47)42-19(11-16-13-37-14-39-16)26(48)43-20(12-23(33)46)29(51)44-10-4-6-21(44)27(49)41-18(30(52)53)5-3-9-38-31(35)36/h13-15,17-21,24H,3-12,34H2,1-2H3,(H2,32,45)(H2,33,46)(H,37,39)(H,40,50)(H,41,49)(H,42,47)(H,43,48)(H,52,53)(H4,35,36,38)/t17-,18-,19-,20-,21-,24-/m0/s1 |
Clé InChI |
GOOCXCXFGSVZHV-WLUSOVMFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)
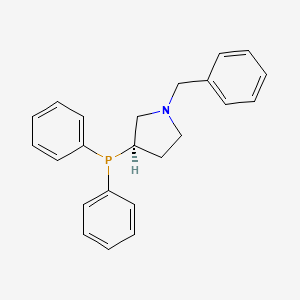

![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)
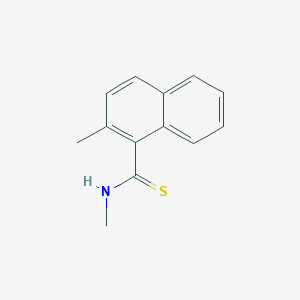
![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
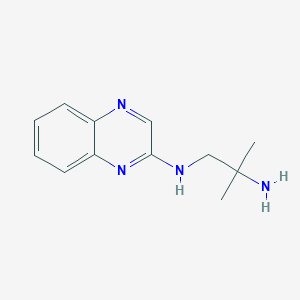
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)

